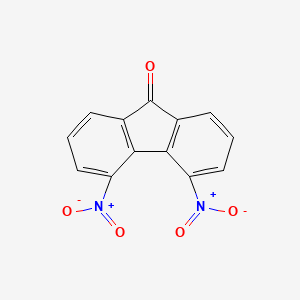

4,5-Dinitro-9H-fluoren-9-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

72469-57-9 |

|---|---|

Molecular Formula |

C13H6N2O5 |

Molecular Weight |

270.20 g/mol |

IUPAC Name |

4,5-dinitrofluoren-9-one |

InChI |

InChI=1S/C13H6N2O5/c16-13-7-3-1-5-9(14(17)18)11(7)12-8(13)4-2-6-10(12)15(19)20/h1-6H |

InChI Key |

SHUYYWWBXCKUEI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C3=C(C2=O)C=CC=C3[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 4,5 Dinitro 9h Fluoren 9 One and Analogues

Classical Nitration Protocols for Fluorenones

The introduction of nitro groups onto the fluorenone framework is a key step in the synthesis of 4,5-Dinitro-9H-fluoren-9-one. Electrophilic aromatic substitution is the fundamental mechanism governing this transformation, typically employing strong nitrating agents.

Application of Mixed Acid Nitration (HNO₃/H₂SO₄)

The most common and well-established method for the nitration of aromatic compounds, including fluorenone, is the use of a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). In this "mixed acid" system, sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

The reaction of the aromatic ring with the nitronium ion proceeds through a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. Subsequent deprotonation re-establishes aromaticity, yielding the nitroaromatic compound.

A specific protocol for the synthesis of a 4,5-dinitrofluorene derivative involves the use of fuming nitric acid and concentrated sulfuric acid at a controlled temperature of 0 °C. For instance, the preparation of 9,9-didecyl-4,5-dinitro-9H-fluorene-2,7-dicarbaldehyde is achieved by slowly adding the fluorene (B118485) precursor to a cooled mixture of fuming HNO₃ and 98% H₂SO₄, followed by stirring at 0 °C for 1.5 hours nih.gov. This demonstrates that the 4,5-positions can be nitrated under these conditions. While this example is for a substituted fluorene, the conditions are indicative of those that would be necessary for the dinitration of fluoren-9-one itself.

The nitration of unsubstituted 9-fluorenone under mixed acid conditions has been shown to produce various isomers. For example, treatment of 9-fluorenone with a mixture of fuming nitric acid and acetic acid can yield 2,7-dinitrofluorenone rsc.org. More forceful conditions, such as refluxing with a mixture of red fuming nitric acid and concentrated sulfuric acid, can lead to the formation of 2,4,7-trinitrofluorenone orgsyn.org.

Regioselectivity and Process Control in Nitration

The position of nitration on the fluorenone ring is governed by the directing effects of the substituents already present. The carbonyl group at the 9-position is an electron-withdrawing group, which deactivates the aromatic rings towards electrophilic attack and directs incoming electrophiles to the meta-positions relative to the biphenyl (B1667301) linkage (positions 2, 4, 5, and 7).

The initial nitration of 9H-fluoren-9-one typically yields a mixture of isomers, with the 2- and 4-nitro derivatives being prominent. Subsequent nitration is then influenced by both the deactivating carbonyl group and the newly introduced nitro group, which is also strongly deactivating and a meta-director.

Achieving the specific 4,5-dinitro substitution pattern is a challenge due to the complex interplay of these directing effects. The formation of 2,7- and 2,5-dinitro isomers is often favored. However, as demonstrated in the synthesis of 9,9-didecyl-4,5-dinitro-9H-fluorene-2,7-dicarbaldehyde, careful control of reaction conditions, such as low temperature and the use of potent nitrating agents like fuming nitric acid, can facilitate nitration at the sterically hindered 4 and 5 positions. The electron-donating nature of the dialkyl substituent at the 9-position in this specific example likely also plays a role in directing the nitration. For 9-fluorenone itself, achieving high regioselectivity for the 4,5-dinitro product would require precise optimization of temperature, reaction time, and the ratio of acids to minimize the formation of other isomers.

Green Chemistry Approaches in Fluorenone Synthesis

In recent years, there has been a growing emphasis on developing more environmentally benign synthetic methods. For the synthesis of fluorenones, several "green" approaches have been explored to reduce the use of hazardous reagents and solvents. One such method is the aerobic oxidation of 9H-fluorenes. This process can produce 9-fluorenones substituted with nitro, halogen, or alkyl groups in high yield and purity under ambient conditions, using air as the oxidant in the presence of potassium hydroxide in tetrahydrofuran rsc.org.

Another green approach involves conducting nitration reactions in water. A series of bromo-, nitro-, and bromonitrofluorenones have been synthesized chemo- and regioselectively in high yields (90-98%) via electrophilic aromatic bromination and nitration under mild conditions using water as the sole solvent researchgate.net. These methods offer the advantages of being cost-effective and environmentally friendly, with simple workup procedures and minimal use of organic solvents.

Palladium-Catalyzed Annulation Reactions for Fluorenone Core Formation

Palladium-catalyzed reactions have emerged as powerful tools for the construction of complex organic molecules, including the fluorenone core. One notable method is the palladium-catalyzed annulation of in-situ generated arynes by 2-haloarenecarboxaldehydes. This approach provides an efficient synthesis of substituted fluoren-9-ones from readily available starting materials and avoids the use of harsh oxidizing agents and strong mineral acids organic-chemistry.org.

The proposed mechanism for this transformation involves several potential pathways. One possibility is the oxidative cyclization of Pd(0) with an aryne to form a palladacycle intermediate. Subsequent oxidative addition of the 2-haloarenecarboxaldehyde, followed by reductive elimination, leads to the formation of the fluorenone product.

This methodology is tolerant of various functional groups and has been successfully applied to the synthesis of a range of fluorenone derivatives. Other palladium-catalyzed methods for fluorenone synthesis include the cyclocarbonylation of o-halobiaryls and the carbonylative multiple C-C bond formation from aryl halides and arylboronic acids under a carbon monoxide atmosphere organic-chemistry.org.

Derivatization Strategies via the Fluorenone Core

Once the fluorenone core is synthesized, further functionalization can be achieved through various chemical transformations. The 9-position of the fluorene ring system is particularly amenable to modification.

Reactions at the 9-Position for Functionalized Fluorene Derivatives

The protons at the 9-position of the fluorene ring are relatively acidic and can be removed by a base to generate a nucleophilic carbanion. This anion can then react with various electrophiles to introduce a wide range of functional groups.

A common reaction at the 9-position is the Knoevenagel condensation. This reaction involves the condensation of the fluorene with an aldehyde in the presence of a base, such as potassium tert-butoxide, to form a double bond at the 9-position, yielding dibenzofulvene derivatives. This strategy allows for the introduction of diverse substituents onto the fluorene framework, significantly altering the electronic and photophysical properties of the molecule.

While this reaction is typically performed on fluorene itself, similar principles can be applied to fluorenone derivatives, potentially after reduction of the ketone at the 9-position to a methylene group. The resulting functionalized fluorenes can then be re-oxidized to the corresponding fluorenones if desired. These derivatization strategies are crucial for fine-tuning the properties of fluorenone-based materials for various applications.

Introduction of Diverse Substituents on the Aromatic Rings

The functionalization of the aromatic rings of the 9H-fluoren-9-one scaffold is a critical aspect in the synthesis of this compound and its analogues. The introduction of various substituents allows for the fine-tuning of the molecule's electronic and physical properties. Methodologies primarily involve electrophilic aromatic substitution on the parent fluorenone core, followed by subsequent modifications of the introduced functional groups.

Electrophilic Aromatic Substitution

Direct substitution on the 9H-fluoren-9-one backbone is a common strategy for introducing functional groups such as nitro (–NO₂) and bromo (–Br) moieties. These reactions' regioselectivity is governed by the directing effects of the carbonyl group and the substituents already present on the aromatic rings.

Nitration: The introduction of nitro groups is typically achieved using a mixture of nitric acid and sulfuric acid. By carefully controlling the reaction conditions—such as temperature, reaction time, and the concentration of nitrating agents—it is possible to achieve mono-, di-, or trinitration with high regioselectivity. For instance, the nitration of 9H-fluoren-9-one can yield 2-nitrofluorenone, 2,7-dinitrofluorenone, or 2,4,7-trinitrofluorenone. researchgate.net A detailed procedure for the synthesis of 2,4,7-trinitrofluorenone involves refluxing fluorenone in a mixture of red fuming nitric acid and concentrated sulfuric acid. orgsyn.org

Bromination: Similarly, electrophilic bromination can be used to introduce bromine atoms onto the fluorenone skeleton. The synthesis of compounds like 2,7-dibromo-9H-fluoren-9-one is a key step, as the bromo-substituents can serve as handles for further functionalization through cross-coupling reactions. researchgate.net

The table below summarizes the conditions for selected electrophilic substitution reactions on 9H-fluoren-9-one. researchgate.net

| Product | Reagents and Conditions | Yield | Reference |

|---|---|---|---|

| 2-Nitro-9H-fluoren-9-one | HNO₃ (65%, 2.8 eq), H₂SO₄ (96%, 3.6 eq), H₂O, 80°C, 1.5 h | 92% | researchgate.net |

| 2,7-Dinitro-9H-fluoren-9-one | HNO₃ (65%, 10 eq), H₂SO₄ (96%, 12.5 eq), H₂O, reflux, 5 h | 95% | researchgate.net |

| 2,4,7-Trinitro-9H-fluoren-9-one | HNO₃ (fuming), H₂SO₄ (conc.), reflux, 1 h | 91-94% | orgsyn.org |

Modification of Substituents

Once initial functional groups are introduced, they can be chemically transformed to create a wider diversity of analogues. These multi-step synthetic sequences allow for the introduction of functionalities that are not accessible through direct substitution.

Nucleophilic Substitution and Reduction: An example of this strategy is the synthesis of 7-(dimethylamino)-9,9-dimethyl-9H-fluorene-2-carbonitrile. nih.gov The synthesis begins with 2-bromo-9,9-dimethyl-7-nitro-9H-fluorene. The bromo group is converted to a nitrile (cyano) group via nucleophilic substitution using copper(I) cyanide. Subsequently, the nitro group is reduced to an amine using hydrazine, followed by reductive methylation to yield the final dimethylamino group. nih.gov

The table below outlines the key transformations involved in this synthetic sequence.

| Starting Material | Transformation | Reagents | Product | Reference |

|---|---|---|---|---|

| 2-Bromo-9,9-dimethyl-7-nitro-9H-fluorene | Cyanation | CuCN | 9,9-Dimethyl-7-nitro-9H-fluorene-2-carbonitrile | nih.gov |

| 9,9-Dimethyl-7-nitro-9H-fluorene-2-carbonitrile | Nitro Reduction | Hydrazine | 7-Amino-9,9-dimethyl-9H-fluorene-2-carbonitrile | nih.gov |

| 7-Amino-9,9-dimethyl-9H-fluorene-2-carbonitrile | Reductive Methylation | Paraformaldehyde, Sodium cyanoborohydride | 7-(Dimethylamino)-9,9-dimethyl-9H-fluorene-2-carbonitrile | nih.gov |

Reactivity and Reaction Mechanisms of 4,5 Dinitro 9h Fluoren 9 One

Electronic Influence of Nitro Groups on Reactivity

The presence of two nitro (-NO₂) groups at the 4 and 5 positions of the fluorenone core profoundly influences the molecule's electronic properties and, consequently, its reactivity.

The nitro group is a powerful electron-withdrawing group, exerting its influence through both inductive and resonance effects. nih.govpearson.com Inductively, the high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic rings through the sigma bonds. pearson.com Through resonance, the nitro group delocalizes the π-electrons of the aromatic system, further decreasing the electron density on the rings. nih.govnih.gov

This strong electron-withdrawing character has two major consequences for the reactivity of the aromatic system:

Deactivation towards Electrophilic Aromatic Substitution: The reduced electron density makes the aromatic rings less nucleophilic and therefore less susceptible to attack by electrophiles. nih.govpearson.com Electrophilic substitution reactions, if they occur, are directed towards the meta positions relative to the existing nitro groups. nih.govpearson.com

Activation towards Nucleophilic Aromatic Substitution: Conversely, the electron-deficient nature of the aromatic rings makes them highly susceptible to attack by nucleophiles. nih.govnih.gov The presence of nitro groups, particularly at positions ortho or para to a potential leaving group, stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during nucleophilic aromatic substitution (SNAr), thereby facilitating the reaction. nih.govmasterorganicchemistry.com

The table below summarizes the electronic effects of the nitro substituents on the fluorenone core.

| Effect | Description | Consequence on Reactivity |

| Inductive Effect (-I) | The electronegative nitrogen and oxygen atoms pull electron density away from the aromatic ring through the σ-bond framework. pearson.com | Decreases electron density across the entire ring system, contributing to deactivation for electrophilic attack and activation for nucleophilic attack. |

| Resonance Effect (-R) | The nitro group delocalizes π-electrons from the aromatic ring onto its oxygen atoms, creating resonance structures with positive charges on the ring. nih.gov | Significantly reduces electron density at the ortho and para positions relative to the nitro groups, strongly deactivating these positions for electrophilic attack and activating them for nucleophilic attack. |

Carbonyl Group Reactivity in Fluorenones

The ketone functional group at position 9 is a primary site for chemical transformations in 4,5-Dinitro-9H-fluoren-9-one, participating in a variety of addition and condensation reactions.

The carbonyl group of fluorenones can be readily reduced to a secondary alcohol (fluorenol). Common laboratory reducing agents for this transformation are complex metal hydrides like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). umn.eduedubirdie.com These reagents act as a source of hydride ions (H⁻), which function as nucleophiles, attacking the electrophilic carbonyl carbon. fishersci.ca

Sodium Borohydride (NaBH₄): This is a milder reducing agent that is highly effective for reducing aldehydes and ketones. umn.eduquora.com The reduction of 9-fluorenone to 9-fluorenol using NaBH₄ in an alcohol solvent (like methanol or ethanol) is a standard laboratory procedure. edubirdie.comutexas.edu

Lithium Aluminum Hydride (LiAlH₄): This is a much stronger and more reactive reducing agent. fishersci.caquora.com While it also reduces ketones to alcohols, its high reactivity means it will also reduce other functional groups that NaBH₄ would not, such as esters and amides. umn.eduquora.com

The general mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate by the solvent or during an acidic workup.

| Reducing Agent | Reactivity | Selectivity | Typical Solvents |

| Sodium Borohydride (NaBH₄) | Mild | Reduces aldehydes and ketones. umn.eduedubirdie.com | Methanol, Ethanol utexas.edu |

| Lithium Aluminum Hydride (LiAlH₄) | Strong | Reduces aldehydes, ketones, esters, amides, carboxylic acids. umn.eduquora.com | Diethyl ether, Tetrahydrofuran (THF) |

It is important to note that in the case of this compound, the strong reducing agents could potentially also reduce the nitro groups themselves to amines. nih.gov

Olefination reactions transform a carbonyl group into a carbon-carbon double bond (an alkene). The Peterson olefination is a versatile method that uses α-silyl carbanions to react with ketones or aldehydes. wikipedia.orgchemistnotes.com The reaction proceeds through a β-hydroxysilane intermediate, which can then be eliminated under either acidic or basic conditions to form the desired alkene. organic-chemistry.orgyoutube.com

The key advantage of the Peterson olefination is that the stereochemistry of the resulting alkene can often be controlled by the choice of elimination conditions (acidic vs. basic) applied to the isolable β-hydroxysilane intermediate. wikipedia.orgorganic-chemistry.org This reaction provides a powerful tool for converting fluorenones, including this compound, into their corresponding 9-alkylidene derivatives.

General Steps of Peterson Olefination:

Addition: An α-silyl carbanion attacks the carbonyl carbon of the fluorenone to form a β-hydroxysilane intermediate. organic-chemistry.org

Elimination: The intermediate is treated with either acid or base to eliminate a silanol (R₃SiOH), yielding the alkene product. youtube.com

Fluorenones readily undergo condensation reactions with primary amines to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). mediresonline.orgjocpr.com The reaction typically involves heating the fluorenone and the amine in a suitable solvent, often with an acid catalyst to facilitate the dehydration step. jocpr.comresearchgate.net

The mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon, forming a carbinolamine intermediate. This intermediate is then dehydrated (loses a molecule of water) to form the stable imine product. nih.govmdpi.com The formation of Schiff bases from 9-fluorenone and various amines is well-documented. mediresonline.orgjocpr.com This reactivity is directly applicable to this compound, allowing for the synthesis of a wide range of dinitrofluorenone-derived imines.

Electrophilic and Nucleophilic Substitution Reactions

The aromatic rings of the fluorenone system are subject to substitution reactions, with the outcome heavily dictated by the powerful electronic effects of the nitro groups.

Electrophilic Substitution: As discussed in section 3.1.1, the two nitro groups strongly deactivate the aromatic rings toward attack by electrophiles. nih.govpearson.com Reactions like nitration, halogenation, or Friedel-Crafts alkylation are significantly hindered. For electrophilic substitution to occur on an unsubstituted fluorenone, forcing conditions are often required. For example, the nitration of fluorenone itself can yield 2-nitrofluorenone, 2,7-dinitrofluorenone, or 2,4,7-trinitrofluorenone depending on the reaction conditions. researchgate.netorgsyn.org However, with the 4 and 5 positions already occupied by deactivating nitro groups in this compound, further electrophilic substitution becomes extremely difficult.

Nucleophilic Aromatic Substitution (SNAr): In stark contrast, the electron-deficient nature of the this compound ring system makes it an excellent substrate for nucleophilic aromatic substitution. nih.govnih.gov This reaction is particularly favored when a good leaving group (like a halogen) is present at a position activated by the nitro groups (i.e., ortho or para). nih.govmasterorganicchemistry.com Even a nitro group itself can sometimes act as a leaving group under certain conditions. nih.gov The mechanism involves the attack of a nucleophile on the electron-poor aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, followed by the departure of the leaving group to restore aromaticity. semanticscholar.orgyoutube.com

Redox Chemistry and Electron Transfer Processes

The redox chemistry of this compound and its derivatives is characterized by their ability to accept electrons, a feature attributable to the electron-withdrawing nature of the nitro and carbonyl groups. Cyclic voltammetry is a key technique for investigating these electron transfer processes, providing insights into the thermodynamics and kinetics of the reactions. longdom.org

Studies on closely related fluorene (B118485) π-electron acceptors, such as 2,7-dicyano-4,5-dinitro-9-X-fluorenes, demonstrate characteristic behavior for strong electron acceptors. researchgate.net Cyclic voltammograms of these compounds typically show multiple separate, reversible, or quasi-reversible one-electron redox waves. researchgate.net These waves correspond to the sequential formation of a radical anion (A•−) and a dianion (A2−), as shown in the following transformations:

A + e− ⇌ A•−

A•− + e− ⇌ A2−

Spectroelectrochemical experiments confirm these transformations by revealing the appearance of new absorption bands in the long-wavelength visible region at the appropriate potentials. researchgate.net The reduction of the nitro groups themselves is also a significant redox process. In related compounds like 2,7-dinitro-9-fluorenone (B1213979), electrochemical treatment can cause the reduction of the –NO2 groups, proceeding mainly through the formation of hydroxylamine (–NHOH) and nitroso (–NO) groups. researchgate.net

The table below presents the half-wave potentials for the first two reduction steps of a representative dicyano-dinitro-fluorene derivative, illustrating its electron-accepting capabilities. researchgate.net

| Compound | E½ (1) (V) | E½ (2) (V) | E½ (3) (V) |

|---|---|---|---|

| 2,7-dicyano-4,5-dinitro-9-dicyanomethylenefluorene | +0.05 | -0.28 | -1.28 |

Intramolecular Charge Transfer (ICT) Mechanisms in Derivatives

Derivatives of this compound can be engineered to exhibit intramolecular charge transfer (ICT), a phenomenon where electron density is transferred from an electron-donating part of the molecule to an electron-accepting part upon excitation. This is typically achieved by creating "push-pull" systems, where the nitro-substituted fluorene core acts as the electron acceptor (A) and is covalently linked to an electron donor (D). researchgate.net

Strong intramolecular charge transfer has been observed in nitro-substituted 9-aminomethylenefluorenes, where the amino group serves as the donor. rsc.org Similarly, novel D–A compounds incorporating a 1,3-dithiole moiety as the donor and a nitrofluorene moiety as the acceptor have been synthesized and studied. researchgate.net In these systems, the charge transfer is from the donor amino or dithiole group to the acceptor fluorene moiety. researchgate.netrsc.org This ICT process leads to significant π-bond delocalization along the molecular fragment connecting the donor and acceptor. rsc.org The efficiency of the ICT is influenced by the electron-donating and -accepting strengths of the respective moieties. nih.gov

Photochemical Transformations and Reaction Pathways

The fluorenone core is photochemically active and can undergo various transformations upon irradiation with light. The specific reaction pathways are often dictated by the experimental conditions, particularly the solvent. semanticscholar.orgresearchgate.net

Photoreduction Processes

In the presence of a suitable hydrogen donor, the fluorenone moiety can undergo photoreduction. For instance, when 9-fluorenone is irradiated with UV light in acetonitrile, it undergoes photoreduction through hydrogen abstraction from the solvent (CH3CN). semanticscholar.org This process results in the formation of fluoren-9-ol and succinonitrile. semanticscholar.org The reaction is believed to proceed via the excited triplet state of the fluorenone, which is a common reactive intermediate in photochemical reactions of ketones. researchgate.net

Influence of Solvent Polarity on Photolysis Mechanisms

Solvent polarity plays a crucial role in the photolysis of fluorenone and its derivatives. semanticscholar.orgresearchgate.net Research on 9-fluorenone has shown that both the reaction rate and the product yields are enhanced with increasing solvent polarity. semanticscholar.org For example, the photoreduction of 9-fluorenone to fluoren-9-ol proceeds in acetonitrile but not in less polar solvents like benzene and acetone. semanticscholar.org This suggests that a polar environment can stabilize charge-separated intermediates or transition states involved in the photochemical reaction pathway, thereby facilitating the transformation. semanticscholar.orgresearchgate.net The intensity of the light source also favors the photoreaction, with higher intensity leading to decreased reaction times and increased product yields. semanticscholar.org

Intermolecular Interactions and Complexation

As a strong electron acceptor, this compound and its derivatives readily participate in intermolecular interactions, most notably the formation of charge-transfer complexes with electron-donating molecules. researchgate.netnih.gov

Charge-Transfer Complex (CTC) Formation with Electron Donors

This compound derivatives form charge-transfer complexes (CTCs) with a variety of electron donors, including aromatic hydrocarbons like anthracene and carbazole-containing polymers. researchgate.netnih.govrsc.org The formation of these complexes is driven by the transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the fluorene acceptor. core.ac.uk

This interaction results in the appearance of a new, long-wavelength absorption band in the electronic spectrum, which is characteristic of the CTC. rsc.org The position and intensity of this band provide information about the strength of the interaction. Studies on the complexation of dicyano-dinitro-fluorene acceptors with N-propylcarbazole in dioxane show the formation of 1:1 complexes. researchgate.net Similarly, derivatives of 4,5-dinitro-9-X-fluorene-2,7-disulfonic acid form CTCs with anthracene. rsc.org The formation of these complexes is affected by both electronic and steric factors. rsc.org

The table below summarizes key parameters for the charge-transfer complex formed between a dicyano-dinitro-fluorene acceptor and N-propylcarbazole. researchgate.net

| Acceptor | Donor | λmax (nm) | KCTC (L mol-1) | Solvent |

|---|---|---|---|---|

| 2,7-dicyano-4,5-dinitro-9-oxofluorene | N-propylcarbazole | 485 | 2.8 | Dioxane |

Hydrogen Bonding and π–π Stacking Interactions of this compound

The supramolecular architecture and solid-state packing of this compound are governed by a combination of non-covalent interactions, primarily hydrogen bonding and π–π stacking. These forces dictate the molecular conformation and crystal lattice, influencing the material's physical and chemical properties. While a detailed crystallographic analysis specifically for this compound is not extensively documented in publicly available literature, insights can be drawn from the behavior of structurally related nitro-substituted fluorene derivatives and general principles of intermolecular forces.

A significant structural feature of this compound is the steric repulsion between the nitro groups at the 4 and 5 positions. This steric hindrance is known to cause a twisting of the fluorene moiety in analogous compounds, such as 9-Dicyanomethylene-4,5-dinitrofluorene-2,7-disulfonamide researchgate.net. This deviation from planarity in the fluorene core has a direct impact on the nature and geometry of the intermolecular interactions.

The potential for hydrogen bonding in this compound arises from the presence of the nitro groups and the aromatic C-H bonds. The oxygen atoms of the nitro groups are electronegative and can act as hydrogen bond acceptors. The aromatic protons, particularly those in proximity to the electron-withdrawing nitro groups, can act as weak hydrogen bond donors. This can lead to the formation of a network of weak C-H···O hydrogen bonds, which are crucial in stabilizing the crystal structure of many organic compounds.

The planar aromatic rings of the fluorene system are predisposed to engage in π–π stacking interactions. These interactions are a result of electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. In the case of this compound, the electron-deficient nature of the aromatic system, due to the presence of the nitro groups, would favor interactions with electron-rich aromatic systems. In a pure crystal of this compound, these interactions would manifest as offset or slipped-stacking arrangements to minimize electrostatic repulsion and maximize attractive dispersion forces.

The combination of these hydrogen bonding and π–π stacking interactions results in a complex three-dimensional packing arrangement. The specific geometry of these interactions, including distances and angles, would be definitive in a dedicated crystallographic study.

Below are tables detailing the expected types of interactions and typical geometric parameters based on related structures.

Table 1: Potential Hydrogen Bonding Interactions in this compound

| Donor | Acceptor | Type of Interaction | Typical Distance (Å) |

| C-H (aromatic) | O (nitro group) | Intermolecular | 2.2 - 2.8 |

| C-H (aromatic) | O (carbonyl) | Intermolecular | 2.3 - 2.9 |

Table 2: Expected π–π Stacking Parameters for the Fluorene Core

| Interaction Type | Centroid-to-Centroid Distance (Å) | Interplanar Angle (°) |

| Parallel-displaced | 3.3 - 3.8 | < 10 |

| T-shaped (edge-to-face) | 4.5 - 5.5 | ~90 |

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

¹H (proton) and ¹³C (carbon-13) NMR are the most common NMR techniques used for the structural elucidation of organic compounds. For 4,5-Dinitro-9H-fluoren-9-one, these methods confirm the arrangement of protons and carbon atoms on the fluorenone core.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show signals exclusively in the aromatic region. The molecule contains six aromatic protons distributed across two benzene rings. Due to the substitution pattern, these protons would likely appear as a complex set of multiplets. The strong electron-withdrawing nature of the nitro (NO₂) groups at the 4 and 5 positions causes a significant deshielding effect on the adjacent protons (H-3 and H-6), shifting their resonance signals to a lower field (higher ppm values) compared to unsubstituted 9H-fluoren-9-one. Protons H-1, H-2, H-7, and H-8 would also be influenced, leading to a distinct pattern that can be resolved to confirm the substitution pattern.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, thirteen distinct signals are expected, corresponding to the thirteen carbon atoms in its asymmetric structure. The carbonyl carbon (C-9) is characteristically found at a very low field (typically >190 ppm) due to the strong deshielding effect of the double-bonded oxygen. The carbons directly attached to the electron-withdrawing nitro groups (C-4 and C-5) would also be significantly deshielded. The remaining aromatic carbons would appear at chemical shifts typical for substituted fluorenones, and their precise assignment can be confirmed using two-dimensional NMR techniques.

Predicted NMR Data for this compound

| Nucleus | Signal Type | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic Protons | ~7.5 - 8.5 | Complex multiplets; protons adjacent to NO₂ groups are shifted further downfield. |

| ¹³C | Carbonyl (C=O) | >190 | Most downfield signal due to the ketone functional group. |

| Aromatic (C-NO₂) | ~140 - 150 | Carbons directly attached to the nitro groups. | |

| Aromatic (C-C, C-H) | ~120 - 140 | Remaining carbons of the fluorene (B118485) backbone. |

Dynamic NMR (DNMR) is a specialized technique used to study molecular processes that occur on the NMR timescale, such as conformational changes and restricted bond rotations. libretexts.org In molecules with bulky substituents, DNMR can be used to determine the energy barriers associated with these dynamic processes.

For this compound, DNMR could potentially be used to study the rotational dynamics around the C-NO₂ bonds. The nitro groups are subject to steric hindrance from the adjacent aromatic rings and the carbonyl group. At low temperatures, this rotation might be slow enough to be observed on the NMR timescale, potentially leading to the observation of distinct conformers. As the temperature is increased, the rate of rotation increases, which would cause the separate signals to broaden and eventually coalesce into a single averaged signal. By analyzing the spectra at various temperatures, the activation energy for the rotational barrier can be calculated. However, specific DNMR studies on this compound have not been widely reported in the literature. Such studies have been applied to other dinitrophenyl derivatives to investigate conformational exchanges and rotations of the dinitrophenyl fragment. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is an essential tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is dominated by the characteristic absorption bands of its key functional groups: the carbonyl (C=O) group and the nitro (NO₂) groups.

Carbonyl (C=O) Stretching: The fluorenone core contains a ketone functional group, which gives rise to a strong and sharp absorption band. This C=O stretching vibration is typically observed in the region of 1710-1720 cm⁻¹.

Nitro (NO₂) Stretching: The two nitro groups produce two distinct and intense stretching bands. The asymmetric stretching vibration (ν_as_(NO₂)) appears at a higher frequency, typically in the 1520-1560 cm⁻¹ range. The symmetric stretching vibration (ν_s_(NO₂)) is found at a lower frequency, generally between 1330-1370 cm⁻¹. The high intensity of these bands makes the nitro group one of the most easily identifiable functional groups in IR spectroscopy.

Aromatic Vibrations: The spectrum also contains several bands corresponding to the aromatic fluorene backbone. These include C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic rings, which appear in the 1450-1600 cm⁻¹ region.

Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric Stretch | -NO₂ | 1520 - 1560 | Strong |

| Symmetric Stretch | -NO₂ | 1330 - 1370 | Strong |

| Stretch | C=O (Ketone) | 1710 - 1720 | Strong |

| Stretch | Aromatic C=C | 1450 - 1600 | Medium to Weak |

| Stretch | Aromatic C-H | >3000 | Medium to Weak |

Electronic Spectroscopy

Electronic spectroscopy, specifically UV-Visible absorption spectroscopy, provides information about the electronic transitions within a molecule and is directly related to its electronic structure and color.

The UV-Visible absorption spectrum of this compound arises from electronic transitions between different molecular orbitals. The fluorenone ring system itself has characteristic π → π* transitions. However, the presence of both the electron-withdrawing carbonyl group and the two strongly electron-withdrawing nitro groups creates a system capable of intramolecular charge transfer (ICT).

In this molecule, the electron-rich fluorene aromatic system can act as a donor (or π-bridge), while the nitro and carbonyl groups function as strong electron acceptors. Upon absorption of light, an electron can be promoted from a molecular orbital primarily located on the fluorene ring system to an orbital concentrated on the acceptor groups. This ICT transition is a key feature of many "push-pull" systems. Such transitions are typically of high intensity and occur at longer wavelengths (lower energy) compared to the localized π → π* transitions of the unsubstituted aromatic core. The presence of these ICT bands, which can extend into the visible region of the electromagnetic spectrum, is responsible for the characteristic color of the compound. The exact position and intensity of the absorption maximum (λ_max_) are sensitive to solvent polarity, a common feature of molecules with significant ICT character.

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in analytical chemistry for the accurate determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of an ion with high precision (typically to four or five decimal places), HRMS allows for the unambiguous confirmation of a compound's molecular formula.

For this compound, the expected molecular formula is C₁₃H₆N₂O₅. To confirm this, a high-resolution mass spectrum would be acquired. The instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, would measure the exact mass of the molecular ion.

While specific HRMS data for the 4,5-dinitro isomer is not available in the provided search results, we can use the data for a closely related isomer, 2,7-Dinitro-9H-fluoren-9-one, to illustrate the principle. The molecular formula for this isomer is also C₁₃H₆N₂O₅, and its theoretical monoisotopic mass is 270.0277 g/mol nih.gov. An experimental HRMS measurement that yields a mass very close to this theoretical value, typically within a few parts per million (ppm), would provide strong evidence for the proposed molecular formula.

Table 2: Theoretical and Measured Mass for Molecular Formula Confirmation of a Dinitro-9H-fluoren-9-one Isomer

| Molecular Formula | Theoretical Monoisotopic Mass ( g/mol ) |

| C₁₃H₆N₂O₅ | 270.0277 |

This data is for the 2,7-Dinitro-9H-fluoren-9-one isomer and serves as an example. nih.gov

The high mass accuracy of HRMS is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. This capability is vital in the characterization of novel compounds and in metabolic studies to identify unknown metabolites longdom.org.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of mass spectrometry. This hyphenated technique is widely used for the analysis of complex mixtures, allowing for the separation, identification, and quantification of individual components.

In the context of this compound, LC-MS would be an effective method for its analysis in various matrices, such as reaction mixtures, biological samples, or environmental samples. The process involves injecting the sample into an HPLC system, where the components are separated based on their affinity for the stationary phase in the column and the mobile phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and its mass-to-charge ratio is measured.

The choice of ionization source is critical and depends on the analyte's properties. For a compound like this compound, atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) could be suitable. Tandem mass spectrometry (MS/MS) can be employed for further structural confirmation and to enhance selectivity and sensitivity, particularly in complex matrices. In an MS/MS experiment, a specific precursor ion is selected, fragmented, and the resulting product ions are detected. This provides a unique fragmentation pattern that can be used for definitive identification.

LC-MS/MS methods are developed and validated for linearity, limit of detection (LOD), and limit of quantification (LOQ) to ensure accurate and precise measurements. For instance, in the analysis of other nitroaromatic compounds, LC-MS/MS has been shown to achieve low limits of quantification, often in the nanogram per milliliter (ng/mL) range mdpi.com. This high sensitivity makes it suitable for trace analysis.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information about the molecular structure, including bond lengths, bond angles, and torsion angles, as well as how the molecules are packed in the crystal lattice.

To perform this analysis on this compound, a high-quality single crystal is required. This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons of the atoms in the crystal, producing a unique diffraction pattern of spots. The intensities and positions of these spots are collected and used to calculate an electron density map of the unit cell. From this map, the positions of the individual atoms can be determined, leading to the complete molecular and crystal structure.

While the specific crystal structure of this compound is not detailed in the provided search results, the Crystallography Open Database (COD) contains an entry for the related isomer, 2,7-Dinitro-9-fluorenone (B1213979) (COD ID: 4122895) nih.gov. The crystallographic data for this isomer reveals its space group and unit cell dimensions, which are fundamental parameters describing the crystal's symmetry and size. Analysis of such data provides unequivocal proof of the molecule's connectivity and stereochemistry.

The detailed structural information obtained from single-crystal X-ray diffraction allows for a thorough analysis of the molecule's geometry. This includes the precise measurement of all bond lengths and angles. For an aromatic system like this compound, these parameters provide insight into the electronic structure, such as the degree of bond delocalization.

The planarity of the fluorenone ring system is another important structural feature. The fluorene moiety is known to be nearly planar. The introduction of substituents can sometimes cause minor deviations from planarity. X-ray crystallography can precisely determine the degree of planarity by calculating the deviation of each atom from a mean plane defined by the aromatic rings.

In the case of the fluorenone core, the bond lengths and angles would be expected to be consistent with those of other aromatic ketones. For example, the C=O bond of the ketone group would have a characteristic double bond length. The C-N bonds of the nitro groups and the N-O bond lengths would also be consistent with those observed in other nitroaromatic compounds. A comprehensive analysis of these geometric parameters is essential for understanding the molecule's reactivity and intermolecular interactions.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the electronic properties and reactivity of molecules like 4,5-Dinitro-9H-fluoren-9-one.

Density Functional Theory (DFT) for Electronic Structure and Geometries

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and equilibrium geometries of molecules. For a hypothetical study on this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-31G(d,p), would be employed to optimize the molecular geometry. These calculations would yield important data on bond lengths, bond angles, and dihedral angles, providing insight into the three-dimensional structure of the molecule. The resulting electronic structure information would detail the distribution of electron density and the nature of chemical bonding within the compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies)

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity and electronic properties of a molecule. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key parameter that helps in determining the molecule's kinetic stability and electrical transport properties. For this compound, FMO analysis would provide theoretical values for these energies, which are essential for understanding its behavior in chemical reactions and its potential applications in materials science.

Molecular Dynamics and Conformational Analysis

While the fluorenone core is relatively rigid, the nitro groups attached to it can exhibit some rotational freedom. Molecular Dynamics (MD) simulations could be used to study the conformational landscape of this compound over time. Such simulations would provide insights into the dynamic behavior of the molecule, including the orientation of the nitro groups relative to the fluorenone ring system. Conformational analysis would help in identifying the most stable conformers and the energy barriers between different conformations, which can influence the compound's physical and chemical properties.

Charge Transfer Simulation in Complexes

Nitro-substituted fluorenones are known to act as electron acceptors and can form charge-transfer (CT) complexes with electron-donating molecules. Theoretical simulations are invaluable for studying the nature of these interactions. For this compound, computational modeling could be used to simulate its interaction with various donor molecules. These simulations would help in predicting the geometry of the resulting CT complex, the degree of charge transfer between the donor and acceptor, and the electronic absorption spectra of the complex, which is often characterized by a distinct CT band.

Quantitative Structure-Activity Relationship (QSAR) Studies based on Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies are employed to correlate the chemical structure of a compound with its biological activity or other properties. In a hypothetical QSAR study involving this compound, various molecular descriptors would first be calculated using computational methods. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or topological in nature. These calculated descriptors would then be used to build a mathematical model that relates the structure of the molecule to a specific activity, which could be useful in fields such as medicinal chemistry or materials design.

Applications and Advanced Materials Research Involving 4,5 Dinitro 9h Fluoren 9 One and Derivatives

Organic Synthesis Intermediates

4,5-Dinitro-9H-fluoren-9-one serves as a versatile intermediate in the synthesis of more complex molecular architectures. The presence of two nitro groups and a ketone functionality offers multiple reaction sites for chemical modification, enabling the construction of a variety of functionalized molecules and polymers.

Precursors for Functionalized Molecules and Polymers

The dinitro-fluorenone scaffold is a valuable starting point for the synthesis of novel organic materials. A key transformation is the reduction of the nitro groups to form 4,5-diamino-9H-fluoren-9-one. This diamino derivative is a crucial monomer for the production of high-performance polymers such as polyimides. sigmaaldrich.com

Aromatic polyimides are renowned for their exceptional thermal stability, mechanical strength, and desirable electrical properties, making them suitable for applications in the aerospace and electronics industries. kpi.ua The incorporation of the rigid and planar fluorene (B118485) unit into the polymer backbone can enhance properties such as the glass transition temperature (Tg) and thermal stability. The general synthesis of polyimides involves the polycondensation reaction between a diamine and a dianhydride. kpi.uarsc.org In this context, 4,5-diamino-9H-fluoren-9-one can be reacted with various aromatic dianhydrides to produce novel polyimides with tailored properties.

For instance, the reaction of a fluorene-containing diamine with a dianhydride like 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) is a common strategy to produce soluble and thermally stable polyimides. kpi.ua The resulting polymers often exhibit low dielectric constants, a critical property for microelectronics applications. kpi.ua

Materials Science Applications

The distinct electronic properties of this compound and its derivatives have led to their investigation in various areas of materials science, from photoconductors to non-linear optical materials.

Photoconductive Materials and Sensitizers

Dinitro-substituted fluorenones are recognized for their photoconductive properties. nih.gov Photoconductivity in these materials arises from the generation of charge carriers upon exposure to light. The electron-withdrawing nature of the nitro groups contributes to the electron-accepting character of the molecule, which is a key feature for charge separation and transport. While specific studies on the 4,5-dinitro isomer are not extensively detailed in the provided literature, the well-documented photoconductive behavior of the related 2,7-Dinitro-9H-fluoren-9-one suggests that the 4,5-isomer would exhibit similar properties. nih.gov

In the realm of renewable energy, fluorenone derivatives have been explored as sensitizers in dye-sensitized solar cells (DSSCs). rsc.orgutep.edu In a typical DSSC, a dye molecule absorbs light and injects an electron into a semiconductor, generating a current. icm.edu.pl The performance of a DSSC is highly dependent on the properties of the sensitizer (B1316253) dye. Organic dyes based on a donor-π-acceptor (D-π-A) architecture are of particular interest. rsc.orgnih.gov Fluorenone derivatives can be incorporated into these architectures to tune the optical and electrochemical properties of the dye. rsc.orgutep.edu The strong electron-accepting nature of the dinitro-fluorenone core could be beneficial in designing efficient sensitizers, although specific research on this compound in this application is still an emerging area.

Organic Semiconductors and Optoelectronic Devices

The class of fluorenone-based compounds has been investigated for its potential in organic semiconductors, which are the active components in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.govmdpi.com The charge transport properties of these materials are crucial for device performance.

Fluorene-based materials have been shown to act as bipolar charge transporting materials, meaning they can transport both holes and electrons. nih.gov Research on related fluorenone derivatives has reported hole mobilities in the range of 10⁻⁴ to 10⁻⁵ cm² V⁻¹ s⁻¹. nih.govmdpi.com The electron mobility in some fluorenone-containing compounds has been found to be about an order of magnitude lower than the hole mobility. nih.gov The rigid and planar structure of the fluorenone core facilitates π-π stacking in the solid state, which is beneficial for intermolecular charge transport. The introduction of dinitro groups is expected to significantly influence the electron affinity and energy levels of the molecule, thereby affecting its charge transport characteristics.

Charge-Transfer Complex Adsorbents and Separations

The electron-deficient nature of the this compound core makes it an excellent candidate for forming charge-transfer (CT) complexes with electron-donating molecules. researchgate.netcore.ac.uk In these complexes, the dinitro-fluorenone derivative acts as the electron acceptor. The formation of CT complexes is often accompanied by the appearance of a new absorption band in the visible spectrum.

The ability to form CT complexes can be exploited in separation science. For example, materials with strong charge-transfer capabilities can be used as stationary phases in high-performance liquid chromatography (HPLC) for the separation of aromatic compounds. Chiral stationary phases (CSPs) based on derivatives of π-acceptor molecules have been successfully used for the separation of enantiomers. nih.govhplc.eucsfarmacie.cz The separation mechanism in these cases often involves the formation of transient diastereomeric CT complexes between the chiral stationary phase and the enantiomers of the analyte. Given the strong electron-accepting character of this compound, its derivatives could potentially be developed into novel stationary phases for the chromatographic separation of electron-rich aromatic compounds and isomers.

Non-linear Optical (NLO) Materials

Fluorenone derivatives have emerged as a promising class of materials for non-linear optical (NLO) applications due to their high hyperpolarizability. researchgate.netru.nlnih.gov NLO materials are essential for technologies such as optical switching and frequency conversion. Second-order NLO effects, like second-harmonic generation (SHG), are observed in materials that crystallize in non-centrosymmetric space groups.

Research on the closely related 2,7-Dinitro-9-fluorenone (B1213979) has shown that it crystallizes in a non-centrosymmetric space group and exhibits a significant SHG efficiency. The NLO properties of these molecules are attributed to the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. While this compound itself does not have strong donor groups, the dinitro-fluorenone core acts as a strong acceptor. The strategic placement of donor groups on this core can lead to molecules with large second-order hyperpolarizabilities (β). Theoretical calculations are often employed to predict the hyperpolarizability of new NLO materials.

Interactive Data Table: Properties and Applications of Fluorenone Derivatives

| Compound Family | Property Investigated | Key Findings | Potential Application |

| Diamino-fluorenone Derivatives | Polymerization | Can be used as monomers to synthesize high-performance polyimides with high thermal stability. | Advanced polymers for aerospace and electronics. |

| Dinitro-fluorenone Derivatives | Photoconductivity | Exhibit photoconductive properties due to their electron-accepting nature. | Photoconductors in electronic devices. |

| Fluorenone-based Dyes | Sensitizers in DSSCs | Can be incorporated into D-π-A structures to act as light-harvesting dyes in solar cells. | Dye-sensitized solar cells. |

| Fluorenone Derivatives | Organic Semiconductors | Show bipolar charge transport capabilities with hole mobilities in the range of 10⁻⁴ to 10⁻⁵ cm² V⁻¹ s⁻¹. | Organic field-effect transistors (OFETs), Organic light-emitting diodes (OLEDs). |

| Dinitro-fluorenone Derivatives | Charge-Transfer Complexes | Form stable charge-transfer complexes with electron-donating molecules. | Separation science, organic conductors. |

| Dinitro-fluorenone Derivatives | Non-linear Optics | Exhibit significant second-harmonic generation (SHG) efficiency. | Non-linear optical devices. |

Electrochemical Applications and Electrode Modification

The strong electron-accepting nature of dinitro- and trinitrofluorenone derivatives makes them highly suitable for electrochemical applications. The presence of multiple electron-withdrawing nitro groups facilitates reversible reduction processes, a key characteristic for use in electronic components and sensors.

Cyclic voltammetry studies on derivatives such as 2,7-Dicyano-4,5-dinitro-9-X-fluorenes reveal their capacity to undergo multiple, distinct, and reversible one-electron redox waves. researchgate.net This behavior is characteristic of potent electron acceptors and allows for the sequential formation of stable radical anions and dianions. researchgate.netnih.gov For instance, some derivatives exhibit two closely spaced reduction waves centered on the fluorene moiety, with an additional reversible reduction process at more negative potentials, corresponding to the formation of a radical trianion. nih.gov These well-defined electrochemical states are crucial for creating molecular switches and charge-storage materials.

Furthermore, fluorenone derivatives have been successfully used for the modification of electrode surfaces. In one study, 2,7-dinitro-9-fluorenone was immobilized on multi-walled carbon nanotubes (MWCNTs). This modification was achieved by simply immersing an MWCNT-modified glassy carbon electrode into a solution containing the dinitrofluorenone compound. The resulting modified electrode demonstrated stable electrochemical activity, indicating that the fluorenone derivative was effectively trapped within the three-dimensional nanotube array. Such modified electrodes can be used to create sensitive and selective electrochemical sensors, where the redox properties of the immobilized fluorenone are harnessed for detecting target analytes. qom.ac.irmdpi.com The ability to control the redox state of the immobilized compound (nitro, nitroso, or hydroxylamine) by selecting the applied potential further enhances the versatility of these modified electrodes.

Fluorenone-Based Materials for Organic Light Emitting Diodes (OLEDs)

Fluorenone and its derivatives are extensively researched for their applications in organic light-emitting diodes (OLEDs) due to their favorable charge transport properties, high thermal stability, and tunable emission characteristics. nih.govmdpi.com They can be utilized as emitters, hosts, or electron-transporting materials within the device architecture. nih.govresearchgate.net

Despite this challenge, molecular design strategies have produced highly efficient OLEDs using fluorenone derivatives as the primary emitter. By attaching various functional groups to the fluorenone core, researchers can tune the material's electronic properties and emission color. For example, a series of four fluorenone derivatives were designed and used as emitters, achieving orange and red electroluminescence. researchgate.net When doped into a 1,3-bis(N-carbazolyl)benzene (mCP) host, one of these devices exhibited a maximum external quantum efficiency (EQE) of 2.54%, a current efficiency of 15.73 cd/A, and a power efficiency of 8.13 lm/W, demonstrating the potential of this class of materials for creating efficient fluorescent OLEDs. researchgate.net The evolution of blue OLED materials, including fluorescent, phosphorescent, and thermally activated delayed fluorescence (TADF) types, remains a critical area of research to improve efficiency and operational lifetime. mdpi.comresearchgate.net

| Fluorenone Derivative | Host Material | Max. EQE (%) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Emission Color (CIE x,y) |

|---|---|---|---|---|---|

| Derivative with Phenoxazinyl group | mCP (10 wt%) | 2.54 | 15.73 | 8.13 | Orange (0.521, 0.436) |

| Derivative with Dimethylacridinyl group | mCP (10 wt%) | 1.44 | 9.14 | 4.68 | Red (0.607, 0.388) |

Data sourced from a study on fluorenone-based derivatives for fluorescent OLEDs. researchgate.net

Microporous Organic Frameworks

Microporous organic frameworks, including metal-organic frameworks (MOFs), are crystalline materials constructed from organic linkers and metal nodes. The properties of these materials, such as pore size, surface area, and chemical functionality, can be precisely tuned by choosing appropriate building blocks. Fluorenone derivatives, with their rigid structure and potential for functionalization, are promising candidates for use as organic linkers in these frameworks.

While specific research detailing the use of this compound in MOFs is limited, the principles of MOF design suggest its applicability. The nitro groups can act as functional sites within the pores, potentially enhancing selective gas adsorption or catalytic activity. The broader class of fluorenone derivatives serves as precursors for creating microporous frameworks. These materials are valued for their high thermal stability and robust, porous structures, which are essential for applications in gas storage, separation, and catalysis. The ability to design the organic linker at a molecular level allows for the creation of frameworks with tailored properties for specific industrial applications.

Advanced Probes and Sensors

The unique photophysical properties of the fluorene and fluorenone scaffolds have led to their development as advanced probes and sensors for various analytical and imaging applications.

Two-photon fluorescence microscopy (2PFM) is a powerful imaging technique that offers advantages over conventional microscopy, including deeper tissue penetration, reduced photodamage, and higher 3D resolution. elsevierpure.com The development of effective fluorescent probes with high two-photon absorption (2PA) cross-sections is critical for this technology. Fluorene derivatives are exceptionally well-suited for this purpose due to their rigid and planar structure, high fluorescence quantum yields, and excellent photostability. nih.govnjit.edu

The 2PA properties of fluorene-based probes can be enhanced by creating molecules with a donor-acceptor-donor (D-A-D) or donor-π-acceptor (D-π-A) architecture. nih.govresearchgate.net This design facilitates intramolecular charge transfer upon excitation, leading to large 2PA cross-section values (δ). The performance of a 2PFM probe is often evaluated by its two-photon action cross-section (ηδ), which is the product of the fluorescence quantum yield (η) and the 2PA cross-section. nih.govacs.org Researchers have synthesized fluorene derivatives with action cross-sections significantly higher than common commercial dyes like Rhodamine B, making them highly attractive for bioimaging. nih.govacs.org For example, a fluorenylsulfone derivative exhibited a 2PA action cross-section greater than 750 GM over a broad spectral range, highlighting its potential as a powerful probe for 2PFM imaging. acs.org

| Fluorene Derivative Type | Max. 2PA Cross-Section (δ) [GM] | Max. Action Cross-Section (ηδ) [GM] | Excitation Wavelength (nm) | Reference Compound (Rhodamine B) Action Cross-Section [GM] |

|---|---|---|---|---|

| D-A-D Fluorenylsulfone | ~4000 | >750 | ~700 | 140 |

| Extended Conjugation Fluorene | - | 680 | 740 | 140 |

GM = 10⁻⁵⁰ cm⁴·s·photon⁻¹. Data for fluorene derivatives and Rhodamine B are compiled from research on D-A-D type probes. nih.govacs.org

The fluorenone core is an excellent platform for designing chemosensors, which are molecules that signal the presence of a specific chemical species through a detectable change, such as in color or fluorescence. nih.gov The electron-deficient nature of the fluorenone unit makes it a good signal transducer in sensor design.

Researchers have developed fluorenone-based sensors for the highly selective and sensitive detection of various analytes, including ions. nih.govacs.org For instance, two Schiff-base sensors incorporating a fluorenone fluorophore were synthesized for the detection of iodide (I⁻) ions. nih.govnih.govresearchgate.net These sensors operate on a fluorescence enhancement ("turn-on") mechanism. In the absence of iodide, the sensors are non-emissive due to processes like intramolecular charge transfer (ICT). nih.govacs.org Upon binding with iodide, these processes are inhibited, and C=N isomerization is restricted, leading to a significant increase in fluorescence intensity. nih.govacs.org These sensors achieved remarkably low detection limits of 8.0 nM and 11.0 nM for iodide, making them superior to many previously reported sensors that rely on fluorescence quenching. acs.org Other fluorene-based sensors have been developed for detecting metal ions like Cu²⁺ and Fe³⁺ with detection limits in the nanomolar range. benthamdirect.com

| Sensor Class | Target Analyte | Sensing Mechanism | Limit of Detection (LOD) |

|---|---|---|---|

| Fluorenone Schiff Base (Sensor 1) | I⁻ (Iodide) | Fluorescence Enhancement | 8.0 nM |

| Fluorenone Schiff Base (Sensor 2) | I⁻ (Iodide) | Fluorescence Enhancement | 11.0 nM |

| Fluorene-based (Probe FLPG) | Cu²⁺ (Copper ion) | Fluorescence Quenching | 25.07 nM |

| Fluorene-based (Probe FLPG) | Fe³⁺ (Iron ion) | Fluorescence Quenching | 37.80 nM |

| 9-fluorenone oxime | Chlorpyrifos | Fluorescence Enhancement | 15.5 µg/L |

Data compiled from studies on fluorenone-based chemosensors. nih.govbenthamdirect.commdpi.com

Corrosion Inhibition Studies

Organic compounds containing heteroatoms (such as nitrogen and oxygen) and π-electrons in aromatic rings are often effective corrosion inhibitors for metals in acidic environments. mdpi.comnih.gov These molecules can adsorb onto the metal surface, forming a protective barrier that slows down both anodic metal dissolution and cathodic hydrogen evolution reactions. nih.govqu.edu.qa

The molecular structure of this compound, which includes a conjugated aromatic system and electron-rich oxygen and nitrogen atoms in its nitro and carbonyl groups, makes it a plausible candidate for corrosion inhibition studies. The heteroatoms can act as active centers for adsorption onto a metal surface. mdpi.com While specific studies on this compound as a corrosion inhibitor are not widely reported, research on other organic heterocyclic and aromatic nitro compounds has demonstrated significant efficacy. For example, pyrazole (B372694) derivatives have shown inhibition efficiencies exceeding 93% for carbon steel in 1 M HCl. qu.edu.qa Similarly, aliphatic amine-functionalized perylene-diimide achieved an inhibition efficiency of 98.45% for Q235 steel in HCl. mdpi.com These studies establish the principle that complex organic molecules with functional groups capable of surface adsorption can serve as highly effective corrosion inhibitors. The performance of such inhibitors is typically evaluated using electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy, which can quantify the reduction in corrosion rate. scielo.org.mx

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Sustainable Methodologies

The development of efficient and environmentally benign synthetic methods is paramount for the future utility of 4,5-Dinitro-9H-fluoren-9-one. Current synthetic strategies for nitrofluorenones often rely on harsh nitrating agents and organic solvents, which pose environmental and safety concerns. Future research should pivot towards greener and more sustainable alternatives.

Key areas for exploration include:

Catalytic Nitration: Investigating the use of solid acid catalysts, zeolites, or metal-organic frameworks (MOFs) for regioselective nitration of 9H-fluoren-9-one could offer a recyclable and less corrosive alternative to traditional mixed-acid nitration.

Flow Chemistry: The application of continuous flow reactors for the nitration process could enhance safety, improve reaction control, and allow for easier scale-up. This methodology can minimize the handling of hazardous reagents and byproducts.

Bio-inspired Synthesis: Exploring enzymatic or microbial pathways for the synthesis or modification of the fluorenone core could lead to highly selective and sustainable production methods.

Alternative Solvents: Research into the use of ionic liquids or supercritical fluids as reaction media could reduce the reliance on volatile organic compounds. researchgate.net

A comparative table of potential sustainable synthesis methodologies is presented below:

| Methodology | Potential Advantages | Research Focus |

| Solid Acid Catalysis | Recyclability of catalyst, reduced corrosion, potentially higher regioselectivity. | Screening of various solid acids (e.g., zeolites, sulfated zirconia) for optimal activity and selectivity towards the 4,5-isomer. |

| Flow Chemistry | Enhanced safety, precise control over reaction parameters, ease of scalability. | Optimization of reactor design, residence time, and temperature for the continuous nitration of 9H-fluoren-9-one. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Identification and engineering of enzymes capable of regioselective nitration or functionalization of the fluorenone scaffold. |

| Green Solvents | Reduced environmental impact, potential for improved solubility and reactivity. | Evaluation of ionic liquids and supercritical CO2 as alternative reaction media for the synthesis of this compound. |

Exploration of New Reactivity Patterns and Catalysis

The electron-withdrawing nature of the two nitro groups at the 4 and 5 positions is expected to significantly influence the reactivity of the fluorenone core. A systematic investigation into its chemical transformations is crucial for unlocking its potential as a versatile building block in organic synthesis.

Future research should focus on:

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient aromatic rings should be highly susceptible to SNAr reactions. Exploring reactions with various nucleophiles (e.g., amines, alkoxides, thiolates) could lead to a diverse library of functionalized derivatives.

Reduction of Nitro Groups: The selective reduction of one or both nitro groups to amino groups would yield valuable diamino or nitroamino fluorenone derivatives. sigmaaldrich.com These can serve as monomers for high-performance polymers or as precursors for novel heterocyclic systems. Investigating chemoselective reducing agents and catalytic hydrogenation conditions will be critical.

Carbonyl Group Chemistry: The reactivity of the ketone at the 9-position should be explored in detail. This includes condensation reactions to form imines or hydrazones, and nucleophilic additions to generate functionalized 9H-fluoren-9-ol derivatives.

Catalytic Applications: The dinitrofluorenone scaffold itself, or its derivatives, could be investigated as ligands for transition metal catalysts or as organocatalysts. The unique electronic and steric properties imparted by the 4,5-dinitro substitution could lead to novel catalytic activities.

Advanced Materials Design and Performance Optimization

Fluorenone derivatives are known for their intriguing optical and electronic properties, making them valuable components in advanced materials. The specific substitution pattern of this compound could lead to materials with unique characteristics.

Promising avenues for research include:

Organic Electronics: The electron-accepting nature of the dinitrofluorenone core makes it a promising candidate for n-type semiconductors in organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs).

Non-Linear Optical (NLO) Materials: The push-pull electronic structure that can be created by functionalizing the this compound scaffold suggests potential for second- and third-order NLO applications.

High-Performance Polymers: The diamino derivative, obtained from the reduction of this compound, could be used as a monomer for the synthesis of polyimides or polyamides with high thermal stability and unique optoelectronic properties.

Chemosensors: The electron-deficient nature of the aromatic system could be exploited for the design of chemosensors for electron-rich analytes through charge-transfer interactions.

Deeper Understanding of Structure-Property Relationships through Theoretical and Experimental Synergy

A synergistic approach combining theoretical calculations and experimental validation is essential for a comprehensive understanding of the structure-property relationships of this compound and its derivatives.

Future research should integrate:

Computational Modeling: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to predict molecular geometries, electronic structures, absorption and emission spectra, and NLO properties. nih.govnih.gov This can guide the rational design of new derivatives with tailored properties.

Spectroscopic and Electrochemical Characterization: A thorough investigation using techniques such as UV-Vis and fluorescence spectroscopy, cyclic voltammetry, and spectroelectrochemistry will provide crucial experimental data to validate theoretical predictions and understand the electronic behavior of these molecules.

X-ray Crystallography: Single-crystal X-ray diffraction studies are vital to unequivocally determine the molecular structure and packing in the solid state, which is critical for understanding and optimizing the performance of materials.

A proposed workflow for integrated theoretical and experimental studies is outlined below:

| Step | Theoretical Approach | Experimental Validation |

| 1. Molecular Design | In silico design of novel derivatives with targeted properties. | Synthesis of the designed compounds. |

| 2. Structural Analysis | DFT calculations to predict geometry and electronic structure. | X-ray crystallography, NMR, and IR spectroscopy. |

| 3. Optoelectronic Properties | TD-DFT calculations to predict absorption and emission spectra. | UV-Vis and fluorescence spectroscopy. |

| 4. Redox Behavior | DFT calculations to determine HOMO and LUMO energy levels. | Cyclic voltammetry. |

| 5. Material Performance | Modeling of charge transport and other material properties. | Fabrication and testing of devices (e.g., OTFTs, OLEDs). |

Investigation of Emerging Biological Applications Based on Molecular Design and Structure-Activity Relationships

The fluorenone scaffold is present in a number of biologically active compounds. The introduction of nitro groups can modulate this activity and introduce new pharmacological properties. A systematic exploration of the biological potential of this compound is a compelling area for future research.

Key research directions include:

Antimicrobial and Antiviral Activity: Nitroaromatic compounds are known to exhibit antimicrobial properties. Screening this compound and its derivatives against a panel of bacteria, fungi, and viruses could reveal novel therapeutic leads.

Anticancer Potential: Many fluorenone derivatives have been investigated for their anticancer activity. The unique electronic properties of the 4,5-dinitro isomer may lead to novel mechanisms of action against cancer cell lines.

Enzyme Inhibition: The rigid, planar structure of the fluorenone core makes it an interesting scaffold for the design of enzyme inhibitors. Molecular docking studies can be used to identify potential protein targets, followed by in vitro enzymatic assays.

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a library of derivatives with systematic structural modifications will be crucial for establishing clear SARs. researchgate.net This will enable the rational design of more potent and selective compounds. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can be integrated into this process to prioritize compounds with favorable drug-like properties. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4,5-Dinitro-9H-fluoren-9-one, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves nitration of 9H-fluorenone using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Stepwise nitration may require directing groups (e.g., electron-withdrawing substituents) to achieve 4,5-regioselectivity. Optimization includes varying stoichiometry of nitrating agents, reaction time, and quenching methods. Reaction progress is monitored via TLC, with purification by recrystallization (ethanol/water). Yield improvements (60–75%) are achieved by slow addition of nitrating agents and inert atmosphere conditions .

Q. How can researchers confirm the positions of nitro groups in this compound using spectroscopic methods?

- Methodological Answer :

- ¹H NMR : Absence of aromatic protons at positions 4 and 5, coupled with distinct splitting patterns in adjacent protons (e.g., H-3 and H-6).

- ¹³C NMR : Deshielded carbons at nitro-substituted positions (δ ~145–150 ppm).

- IR : Symmetric/asymmetric NO₂ stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹).

- X-ray crystallography : Definitive structural confirmation via single-crystal analysis (e.g., SHELXL refinement ). Reference analogous fluorenone derivatives for comparative assignments .

Q. What solvent systems are effective for recrystallizing this compound to achieve high-purity crystals?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) dissolve the compound at elevated temperatures, while gradual addition of water induces crystallization. For X-ray-quality crystals, use slow evaporation in dichloromethane/hexane (1:3) at 4°C. Solvent selection impacts polymorphism; differential scanning calorimetry (DSC) can identify stable polymorphs .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) aid in predicting the electronic properties of this compound, and what discrepancies exist between theoretical and experimental data?